2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a thiophene ring, an isoxazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Thiophene Ring Introduction: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Acetamide Formation: The final step involves the acylation of the isoxazole-thiophene intermediate with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural features may interact with biological targets, offering possibilities for the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a component in electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may affect its biological activity and physical properties.
2-(5-(Furan-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: Contains a furan ring instead of a thiophene ring, potentially altering its reactivity and interactions.
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide: The trifluoromethyl group is positioned differently, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of both the thiophene and trifluoromethyl-substituted phenyl groups in 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide makes it unique. These groups contribute to its distinct electronic properties and potential for diverse chemical reactivity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)10-3-1-4-11(7-10)20-15(22)9-12-8-13(23-21-12)14-5-2-6-24-14/h1-8H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNKWJIDJWDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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